molecular formula C16H17N3O2 B4247011 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B4247011
M. Wt: 283.32 g/mol
InChI Key: JCKWQYINBVNSQH-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a partially hydrogenated bicyclic core (6,7,8-trihydroquinazolin-5-one) with a 2-methoxyphenylamino substituent at position 2 and a methyl group at position 7. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(2-methoxyanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-13-11(14(20)8-10)9-17-16(19-13)18-12-5-3-4-6-15(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWQYINBVNSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Quinazolinones

Compound Name Substituents (Position 2 / Position 7) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one 2-(2-methoxyphenylamino) / 7-methyl C₁₆H₁₇N₃O₂* 283.3* Enhanced lipophilicity from methyl; electron-donating methoxy group may improve receptor binding .
2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one 2-(4-fluorophenylamino) / 7-methyl C₁₅H₁₄FN₃O 271.29 Fluorine increases electronegativity, potentially enhancing metabolic stability compared to methoxy .
2-[(4-Methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one 2-(4-methoxyphenylamino) / 7-methyl C₁₇H₁₇N₃O₂ 311.3 Para-methoxy group offers steric and electronic differences vs. ortho-substitution, altering target interactions .
2-[(2-Methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 2-(2-methoxyphenylamino) / 7-phenyl C₂₁H₁₉N₃O₂ 345.4 Bulky phenyl at position 7 increases hydrophobicity, possibly reducing solubility but enhancing membrane affinity .
2-[(4,7-Dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 2-(4,7-dimethylquinazolin-2-ylamino) / 7-(4-methoxyphenyl) C₂₅H₂₃N₅O₂ 433.5 Extended conjugation and methyl groups may improve enzyme inhibition via π-π stacking and hydrophobic interactions .

Research Findings and Pharmacological Insights

Antibacterial and Antifungal Activity

Quinazolinones with electron-donating groups (e.g., methoxy) at position 2 exhibit enhanced antibacterial activity. For example, 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one () showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the methoxy group’s role in disrupting bacterial cell membranes . Conversely, fluorinated analogs (e.g., ) demonstrated improved antifungal activity against Candida albicans due to fluorine’s electronegativity .

Anti-Inflammatory and Anticancer Potential

  • Anti-Inflammatory : The target compound’s methyl group at position 7 may reduce steric clash with cyclooxygenase-2 (COX-2), a key inflammatory enzyme, compared to bulkier substituents like phenyl .
  • Anticancer: Quinazolinones with dual substituents (e.g., ) showed nanomolar IC₅₀ values in breast cancer cell lines (MCF-7), likely due to synergistic effects of methoxy and methyl groups on DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one

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